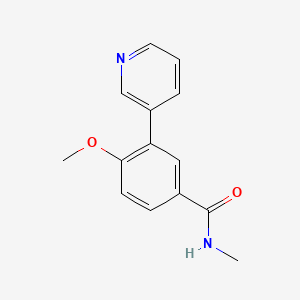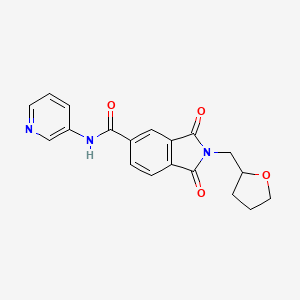![molecular formula C27H21F3N4O3S B4062716 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062716.png)
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a furyl group (a five-membered ring containing an oxygen), a trifluoromethyl group (-CF3), and an amide group (CONH2). These functional groups could potentially confer a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a compound .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the cyano group might undergo reactions like reduction, while the amide group could participate in reactions like hydrolysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can be influenced by factors like the compound’s functional groups and molecular structure .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has explored the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the development of compounds with potential antimicrobial activities. These syntheses involve complex reactions with various reagents to produce derivatives with significant biological applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, studies on oxidative cyclization of 3-oxopropanenitriles with unsaturated amides have yielded cyano-2,3-dihydrofuran-3-carboxamides, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Antimicrobial Evaluation
Novel bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the potential pharmaceutical applications of such compounds (Altalbawy, 2013).
Non-linear Optical (NLO) and Molecular Docking Studies
Experimental and computational studies on compounds synthesized through three-component reactions have been conducted to investigate their NLO properties and potential anticancer activity. These studies emphasize the relevance of such compounds in developing new materials with specialized optical properties and therapeutic applications (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Liquid Crystal Synthesis
The synthesis of liquid-crystal derivatives of 2-substituted 5-p-alkyl(alkoxy or cyano)phenylpyridines showcases the application of these compounds in creating materials with unique mesomorphic properties, potentially useful for display technologies and other advanced materials applications (Karamysheva, Kovshev, Pavluchenko, Roitman, Titov, Torgova, & Grebenkin, 1981).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N4O3S/c1-16-23(25(36)34-18-8-3-2-4-9-18)24(21-11-6-12-37-21)20(14-31)26(32-16)38-15-22(35)33-19-10-5-7-17(13-19)27(28,29)30/h2-13,24,32H,15H2,1H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGOZIFZJZFDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(benzylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide](/img/structure/B4062636.png)
![2-(4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4062642.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062650.png)
![N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride](/img/structure/B4062667.png)
![2-[(3-methylbutyl)thio]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062674.png)

![3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione](/img/structure/B4062691.png)
![2-[(2-phenyl-4-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4062695.png)
![(2-chloro-6-fluorobenzyl){1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4062697.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4062708.png)
acetonitrile](/img/structure/B4062721.png)

![methyl 4-{[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4062743.png)
![Thiophene-2-carboxylic acid [1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-amide](/img/structure/B4062756.png)